Urapidil

Vue d'ensemble

Description

L’urapidil est un médicament antihypertenseur sympatholytique principalement utilisé pour gérer l’hypertension artérielle. Il fonctionne comme un antagoniste des récepteurs α-1 adrénergiques et un agoniste des récepteurs de la sérotonine 5-HT1A . Ce double mécanisme lui permet d’abaisser la pression artérielle sans provoquer de tachycardie réflexe, un effet secondaire courant d’autres médicaments antihypertenseurs .

Applications De Recherche Scientifique

Urapidil has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study alpha-1 adrenoceptor antagonists and serotonin receptor agonists.

Biology: Investigated for its effects on blood pressure regulation and its potential neuroprotective properties.

Medicine: Primarily used to treat hypertension, hypertensive emergencies, and perioperative hypertension.

Industry: Developed in various dosage forms, including injections, oral capsules, and eye drops.

Mécanisme D'action

L’urapidil exerce ses effets antihypertenseurs en bloquant les récepteurs α-1 adrénergiques périphériques, ce qui réduit la résistance périphérique et abaisse la pression artérielle. De plus, il stimule les récepteurs de la sérotonine 5-HT1A dans le système nerveux central, contribuant à son effet sympatholytique central . Ce double mécanisme contribue à prévenir la tachycardie réflexe, ce qui rend l’this compound unique parmi les agents antihypertenseurs .

Composés Similaires :

Prazosine : Un autre antagoniste des récepteurs α-1 adrénergiques, mais qui n’a pas l’activité agoniste des récepteurs de la sérotonine.

Clonidine : Un antihypertenseur à action centrale qui stimule les récepteurs α-2 adrénergiques, contrairement à l’activité des récepteurs de la sérotonine de l’this compound.

Doxazosine : Similaire à la prazosine, mais avec une durée d’action plus longue.

Unicité : La combinaison de l’antagonisme des récepteurs α-1 adrénergiques et de l’agonisme des récepteurs de la sérotonine 5-HT1A de l’this compound le distingue des autres agents antihypertenseurs. Cette double action non seulement abaisse la pression artérielle, mais minimise également le risque de tachycardie réflexe, un avantage significatif par rapport aux autres médicaments .

Analyse Biochimique

Biochemical Properties

Urapidil plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as an alpha-1 adrenoceptor antagonist, inhibiting the vasoconstrictor effects of catecholamines . Additionally, this compound interacts with serotonin 5-HT1A receptors, exerting a central sympatholytic effect . These interactions help in reducing blood pressure by modulating vascular resistance and sympathetic outflow.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It reduces inflammatory responses, apoptosis, and oxidative stress by elevating levels of superoxide dismutase, total antioxidant status, and glutathione peroxidase within cells . This compound also affects ion transport systems in red blood cells, enhancing the sodium cotransport system . These cellular effects contribute to its antihypertensive properties.

Molecular Mechanism

At the molecular level, this compound exerts its effects through both central and peripheral mechanisms. Peripherally, it blocks postsynaptic alpha-1 adrenoceptors, inhibiting vasoconstriction . Centrally, this compound stimulates serotonin 5-HT1A receptors, reducing sympathetic outflow and modulating the activity of cerebral centers controlling the circulatory system . These combined actions result in effective blood pressure reduction without causing reflex tachycardia.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates stability and minimal degradation over time. Studies have shown that this compound remains stable for at least 10 days when diluted in sodium chloride solution and stored at room temperature . It is not completely stable at high temperatures and should be replaced after prolonged heat stress . Long-term effects on cellular function include sustained antihypertensive action and improved glucose and lipid metabolism .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively reduces blood pressure without significant adverse effects . Higher doses may cause sedation, hypersalivation, and tremor . This compound also exhibits antiarrhythmic properties at high doses, further demonstrating its therapeutic potential .

Metabolic Pathways

This compound is extensively metabolized in the liver, with a significant portion of the dose appearing in the urine . It interacts with various enzymes involved in its metabolism, including those responsible for its biotransformation and elimination. The metabolic pathways of this compound ensure its effective clearance from the body, contributing to its pharmacokinetic profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is well absorbed orally, with a bioavailability of about 70% . This compound’s distribution is influenced by its interactions with plasma proteins and its ability to cross cellular membranes. These properties ensure its effective delivery to target sites, enhancing its therapeutic efficacy.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de l’urapidil implique plusieurs étapes. Une méthode courante commence par la réaction de la 1,3-diméthyl-6-semicarbazide pyrimidine avec le 3-amino-1-propanol pour produire du 6-(3-hydroxypropylamino)-1,3-diméthyluracile. Cet intermédiaire est ensuite mis à réagir avec le chlorure de thionyle pour former du 6-(3-chloropropylamino)-1,3-diméthyluracile. Finalement, ce composé réagit avec le chlorhydrate de 1-(2-méthoxyphényl)pipérazine pour produire de l’this compound .

Méthodes de Production Industrielle : Dans les milieux industriels, les injections de chlorhydrate d’this compound sont préparées en mélangeant du chlorhydrate d’this compound avec un régulateur de pression osmotique et une paire de tampons acide-base. Le pH est ajusté à 5,9-6,5 pour améliorer la stabilité. La température pendant le processus de préparation est contrôlée pour être inférieure à 60 °C afin d’éviter la dégradation .

Analyse Des Réactions Chimiques

Types de Réactions : L’urapidil subit diverses réactions chimiques, notamment des réactions d’addition, de substitution et de complexation. Par exemple, la réaction d’addition de la 1-(2-méthoxyphényl)pipérazine avec l’oxétane, catalysée par le triflate d’ytterbium dans l’acétonitrile, forme un intermédiaire clé .

Réactifs et Conditions Courants :

Réaction d’Addition : Catalysée par le triflate d’ytterbium dans l’acétonitrile.

Réaction de Substitution : Implique le chlorure de thionyle et le chlorhydrate de 1-(2-méthoxyphényl)pipérazine.

Produits Principaux : Le produit principal de ces réactions est l’this compound lui-même, qui est confirmé par diverses techniques analytiques telles que la résonance magnétique nucléaire (RMN) et la spectrométrie de masse à haute résolution (HRMS) .

4. Applications de la Recherche Scientifique

L’this compound a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les antagonistes des récepteurs α-1 adrénergiques et les agonistes des récepteurs de la sérotonine.

Biologie : Étudié pour ses effets sur la régulation de la pression artérielle et ses propriétés neuroprotectrices potentielles.

Comparaison Avec Des Composés Similaires

Prazosin: Another alpha-1 adrenoceptor antagonist but lacks the serotonin receptor agonist activity.

Clonidine: A centrally acting antihypertensive that stimulates alpha-2 adrenoceptors, unlike urapidil’s serotonin receptor activity.

Doxazosin: Similar to prazosin but with a longer duration of action.

Uniqueness: this compound’s combination of alpha-1 adrenoceptor antagonism and serotonin 5-HT1A receptor agonism sets it apart from other antihypertensive agents. This dual action not only lowers blood pressure but also minimizes the risk of reflex tachycardia, a significant advantage over other medications .

Activité Biologique

Urapidil is a pharmacological agent primarily used in the treatment of hypertension. It exhibits unique biological activities, acting as an antihypertensive agent through multiple mechanisms, including alpha-1 adrenergic receptor blockade and central nervous system effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound primarily functions by blocking postsynaptic alpha-1 adrenergic receptors, leading to vasodilation and a reduction in blood pressure. Additionally, it has central effects that modulate the activity of cerebral centers responsible for cardiovascular regulation, thereby inhibiting sympathetic tone .

Key Mechanisms:

- Alpha-1 Receptor Blockade: Reduces vasoconstriction.

- Central Nervous System Modulation: Lowers sympathetic outflow.

- Serotonin Receptor Interaction: Involved in the modulation of blood pressure.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals a biphasic elimination pattern after intravenous administration. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Volume of Distribution | 0.8 (0.6-1.2) l/kg |

| Plasma Protein Binding | 80% |

| Half-Life (Distribution Phase) | ~35 minutes |

| Half-Life (Elimination Phase) | 2.7 (1.8-3.9) hours |

| Renal Excretion | 50-70% as metabolites |

This compound is predominantly metabolized in the liver, with its metabolites contributing minimally to its antihypertensive effects .

Clinical Efficacy

Case Study: Intravenous this compound in Hypertensive Emergencies

A study compared intravenous this compound with nitroglycerin in older patients with hypertensive emergencies. The findings indicated that this compound resulted in significantly lower systolic blood pressure (SBP) without altering heart rate:

- Mean SBP (Day 7):

- This compound: 110.1 ± 6.5 mm Hg

- Nitroglycerin: 126.4 ± 8.1 mm Hg

- Left Ventricular Ejection Fraction Improvement:

- This compound: 62.2 ± 3.4%

- Nitroglycerin: 51.0 ± 2.4%

These results suggest that this compound not only effectively manages blood pressure but also preserves cardiac function better than traditional treatments .

Anti-inflammatory and Antioxidant Properties

Recent research explored the anti-inflammatory and antioxidant properties of this compound in a model of ovarian torsion detorsion injury in rats:

| Treatment Group | SOD Levels | MDA Levels | IL-1β Immunopositivity |

|---|---|---|---|

| T/D Group | Decreased | Increased | High |

| T/D + this compound (0.5 mg/kg) | Elevated | No significant change | Moderate |

| T/D + this compound (5 mg/kg) | Significantly elevated | Decreased | Low |

The study concluded that this compound treatment significantly mitigated oxidative stress and inflammatory markers, demonstrating its potential beyond cardiovascular applications .

Safety Profile

This compound has been shown to have a favorable safety profile in clinical settings:

Propriétés

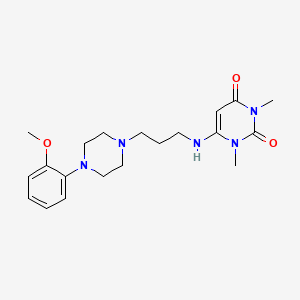

IUPAC Name |

6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N5O3/c1-22-18(15-19(26)23(2)20(22)27)21-9-6-10-24-11-13-25(14-12-24)16-7-4-5-8-17(16)28-3/h4-5,7-8,15,21H,6,9-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMGLRUYEQNHPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021425 | |

| Record name | Urapidil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34661-75-1 | |

| Record name | Urapidil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34661-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urapidil [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034661751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urapidil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12661 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | urapidil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urapidil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urapidil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URAPIDIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A78GF17HJS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.